(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes an ethyl-substituted phenyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and 2-methylpropan-1-amine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, substituted amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
(2S)-3-(4-Chlorophenyl)-2-methylpropan-1-amine: Contains a chlorine substituent on the phenyl ring.
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine: Features a methoxy group on the phenyl ring.
Uniqueness
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPCUKRBNUMDV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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